
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as F-phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It is a nootropic compound that has gained attention for its potential cognitive enhancing effects. F-phenibut is synthesized through a multi-step process, and its mechanism of action is believed to involve the modulation of GABA receptors in the brain. In
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential cognitive enhancing effects, including improved memory and learning abilities. It has also been studied for its potential anxiolytic and anti-depressant effects, as well as its ability to improve sleep quality. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Mécanisme D'action
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is believed to modulate GABA receptors in the brain, leading to increased GABAergic activity. This results in a calming effect on the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABAergic activity in the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have antioxidant properties, potentially protecting against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential cognitive enhancing effects, which could be useful in studies involving memory and learning abilities. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have anxiolytic and anti-depressant effects, which could be useful in studies involving anxiety and depression. However, a limitation of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential for addiction and withdrawal symptoms, which could affect the validity of studies involving long-term use.
Orientations Futures
There are several potential future directions for 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone research. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have potential cognitive enhancing effects, and further research could explore its use in the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone use, including its potential for addiction and withdrawal symptoms.
Méthodes De Synthèse
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-methyl-2-oxazoline to form 4-fluorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine to form 4-fluorophenyl-2-methylmorpholine. Finally, this compound is reacted with ethyl chloroformate to form 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10-9-15(6-7-17-10)13(16)8-11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHMYFOQLTZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

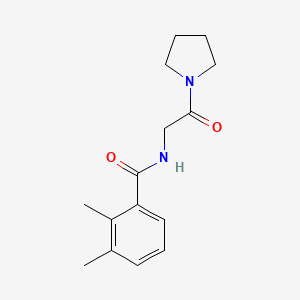
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
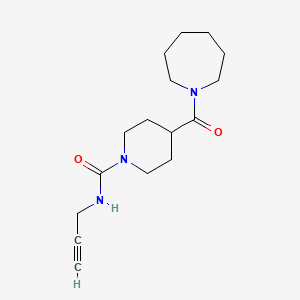
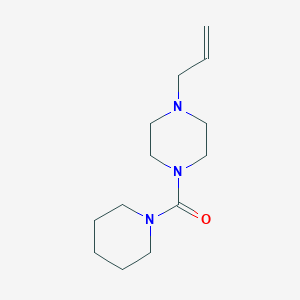


![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
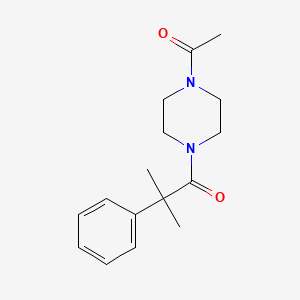
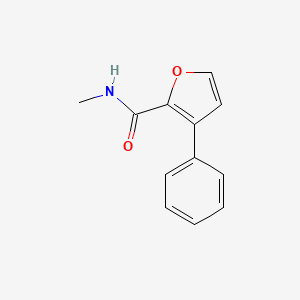
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
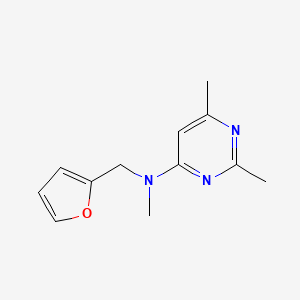
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
